2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate
Beschreibung
Its hydrochloride salt (CAS 336191-17-4) has a molecular formula of C₁₅H₂₇ClN₂O₄ and a molecular weight of 334.84 g/mol . This compound serves as a key intermediate in pharmaceutical synthesis, notably in the development of RAS inhibitors like Elironrasib (RMC-6291) . Its structural confirmation often employs X-ray crystallography tools such as SHELXL .
Eigenschaften
Molekularformel |
C15H26N2O4 |
|---|---|
Molekulargewicht |
298.38 g/mol |
IUPAC-Name |
2-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-11(12(18)20-4)15(10-17)5-7-16-8-6-15/h11,16H,5-10H2,1-4H3 |
InChI-Schlüssel |
VBRSZDABOVLMHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCNCC2)C(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 2,8-diazaspiro[4.5]decane derivatives typically involves:
- Construction of the spirocyclic diamine core.
- Introduction of protecting groups such as tert-butyl esters.
- Functionalization at the nitrogen atoms to install carboxylate groups.
- Final deprotection and purification steps.
This approach ensures control over regio- and stereochemistry, as well as the installation of the desired substituents.
Synthesis of the Diazaspiro[4.5]decane Scaffold
A representative synthetic route for the diazaspiro[4.5]decane scaffold (similar to the target compound) is outlined as follows (adapted from detailed literature syntheses):
Starting Material Preparation :
- Begin with an appropriate cyclic imide or lactam precursor.
- Deprotonate the ester or imide using a strong base such as lithium diisopropylamide (LDA).
- Alkylate the deprotonated intermediate with suitable alkyl halides to introduce substituents.
-
- Treat the intermediate with benzylamine or other amines to form the diamine structure.
- Protect amine groups using tert-butoxycarbonyl (Boc) groups or tert-butyl esters to prevent side reactions.
-
- Reduce imide or lactam functionalities with lithium aluminum hydride (LiAlH4) to form the spirocyclic diamine.
- Remove protecting groups using acidic conditions (e.g., HCl in dioxane) or catalytic hydrogenation (Pd(OH)2/C under hydrogen atmosphere).
Installation of Carboxylate Groups :
- Carboxylate groups are introduced typically by condensation with carboxylic acids or by reaction with activated carboxyl derivatives such as isocyanates or carbamates.
- The tert-butyl esters serve as protecting groups for the carboxylates during synthesis and are removed in the final step if free acids are desired.
Purification Techniques
- Purification is commonly performed using column chromatography, employing solvent systems such as dichloromethane/ethanol mixtures.
- Solid-phase extraction using strong cation exchange resins (e.g., SCX-2 columns) can be used for further purification.
- Final products are often isolated as crystalline solids or oils, depending on substitution patterns.
Data Tables and Research Findings
Stock Solution Preparation Data for Di-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate (Analogous Compound)
| Amount of Compound | Concentration | Volume of Solvent (mL) |
|---|---|---|
| 1 mg | 1 mM | 2.9372 |
| 5 mg | 1 mM | 14.686 |
| 10 mg | 1 mM | 29.372 |
| 1 mg | 5 mM | 0.5874 |
| 5 mg | 5 mM | 2.9372 |
| 10 mg | 5 mM | 5.8744 |
| 1 mg | 10 mM | 0.2937 |
| 5 mg | 10 mM | 1.4686 |
| 10 mg | 10 mM | 2.9372 |
Note: Solubility enhancement methods include heating to 37°C and ultrasonic bath treatment. Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.
Structure-Activity Relationship (SAR) Insights
- The 2,8-diazaspiro[4.5]decane scaffold exhibits potent inhibitory activity against soluble epoxide hydrolase (sEH), with the tert-butyl ester groups contributing to molecular stability and bioavailability.
- Substitutions at the 4-position, such as methyl groups, modulate the binding affinity and pharmacokinetic properties.
- Docking studies reveal that steric hindrance around certain amino acid residues in target enzymes can be mitigated by appropriate substitutions, enhancing inhibitory potency.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Deprotonation and Alkylation | LDA, alkyl halide | Alkylated ester or imide intermediate |
| 2 | Amine substitution | Benzylamine, basic conditions | Protected diamine intermediate |
| 3 | Reduction | LiAlH4 | Spirocyclic diamine scaffold |
| 4 | Protection/Deprotection | Boc protection, HCl or Pd(OH)2 hydrogenation | Protected or deprotected amine derivatives |
| 5 | Carboxylation | Isocyanates or carbamates, carboxylic acids | Diazaspiro dicarboxylate derivatives |
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazaspiro moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.
Industry: It is employed in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Spirocyclic compounds with diazaspiro[4.5]decane frameworks are widely explored in drug discovery due to their conformational rigidity and bioavailability. Below is a systematic comparison:
Structural and Substituent Variations
Physicochemical Properties
Notes:
Biologische Aktivität
2-Tert-butyl-4-methyl-2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is a compound belonging to the class of spirocyclic diamines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H26N2O4
- Molecular Weight : 298.38 g/mol
- CAS Number : 2137581-34-9
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Purity | 95% |
| Storage Conditions | Keep in dark place, sealed in dry conditions |
Research indicates that compounds related to the diazaspiro framework exhibit significant inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases. The inhibition of sEH is associated with reduced blood pressure and improved cardiovascular health outcomes.
- sEH Inhibition : Studies have shown that derivatives of diazaspiro compounds can effectively inhibit sEH activity, leading to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects and contribute to lowering blood pressure in hypertensive models .
- Pharmacokinetics : The oral administration of certain derivatives has demonstrated efficacy in spontaneously hypertensive rats, showcasing a dose-dependent reduction in mean arterial pressure .
Case Study: Hypertension Treatment
A notable study investigated the effects of 2,8-diazaspiro[4.5]decane-based derivatives on hypertension. The study involved administering various doses to spontaneously hypertensive rats:
- Doses Administered : 12 mg/kg, 20 mg/kg, and 37 mg/kg
- Results :
- Significant reduction in blood pressure was observed at higher doses.
- Minimal effects were noted in normotensive rats, indicating a targeted action against hypertension.
This suggests that the compound may have potential as an antihypertensive agent through its action on sEH inhibition .
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-tert-butyl-4-methyl-2,8-diazaspiro[4.5]decane-2,4-dicarboxylate, a comparison with other similar compounds was conducted:
Q & A
Q. What are the optimal synthetic routes and purification strategies for 2-Tert-butyl-4-methyl-2,8-diazaspiro[4.5]decane-2,4-dicarboxylate?
The synthesis typically involves multi-step reactions, including cyclization and esterification. Key steps include:
- Cyclization : Using tert-butyl alcohol and methyl ester precursors with catalysts (e.g., palladium or acid/base catalysts) under controlled temperatures (e.g., 60–80°C) in solvents like dichloromethane or THF .
- Esterification : Functionalization of the spirocyclic core with tert-butyl and methyl groups via nucleophilic substitution or coupling reactions .
- Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dicarboxylate .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR confirm spirocyclic structure, tert-butyl (δ ~1.2 ppm), and methyl ester (δ ~3.6 ppm) groups .
- HPLC-MS : Quantifies purity (>95%) and verifies molecular weight via ESI-MS (expected [M+H]+ ~353.4 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the diazaspiro core .
Q. How should researchers handle safety and stability concerns during experimentation?
- Storage : Inert atmosphere (argon) at –20°C to prevent ester hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritancy; avoid aqueous or acidic conditions that may degrade the spirocyclic structure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., proteases or kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the dicarboxylate groups and active-site residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interaction motifs .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (e.g., values) .
Q. What experimental strategies resolve contradictions between computational predictions and empirical binding data?
- Free Energy Perturbation (FEP) : Refine force field parameters to align docking results with observed IC values .
- Alanine Scanning : Mutate key receptor residues to test predicted binding interactions .
- Crystallographic Validation : Compare co-crystal structures with docking poses to identify discrepancies in binding modes .
Q. How can researchers design derivatives to enhance bioactivity while maintaining spirocyclic stability?
- Substituent Modification : Replace tert-butyl with bulkier groups (e.g., adamantyl) to increase hydrophobic interactions; optimize methyl ester for metabolic stability .
- SAR Studies : Synthesize analogs with varied substituents on the diazaspiro core and test against targets (e.g., IC in enzyme assays) .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetoxymethyl esters) to improve bioavailability .
Q. What theoretical frameworks guide the study of this compound’s mechanism in complex biological systems?
- Transition State Theory : Analyze enzyme inhibition by comparing the compound’s structure to catalytic intermediates .
- QSAR Models : Corrogate electronic (e.g., logP, polar surface area) and steric descriptors with activity data to predict optimized derivatives .
Methodological Considerations
Q. How to troubleshoot low yields during spirocyclic core synthesis?
- Catalyst Screening : Test alternative catalysts (e.g., Grubbs catalyst for ring-closing metathesis) .
- Solvent Optimization : Switch to high-boiling solvents (e.g., DMF) to improve cyclization efficiency .
- Kinetic Monitoring : Use in situ FTIR or LC-MS to identify intermediate degradation and adjust reaction timelines .
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Standardized Assay Conditions : Use fixed concentrations of DMSO (<0.1%) to avoid solvent interference .
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Triplicate Runs : Statistical analysis (e.g., ANOVA) to account for variability in cell-based or enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
